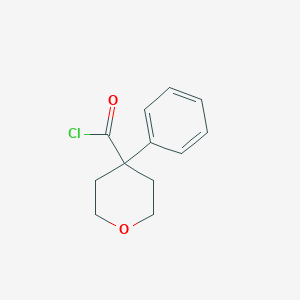

4-Phenyloxane-4-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyloxane-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCVQLSKZIVCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640617 | |

| Record name | 4-Phenyloxane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100119-45-7 | |

| Record name | 4-Phenyloxane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenyloxane 4 Carbonyl Chloride

Convergent and Divergent Synthesis Strategies for the Oxane Core

The construction of the 4-phenyloxane core, a tetrahydropyran (B127337) ring with a quaternary center at the 4-position, is the foundational challenge. Both convergent and divergent strategies are employed in the synthesis of such substituted oxane rings.

Convergent approaches involve the assembly of the ring from two or more complex fragments. A prominent method is the Prins cyclization, which involves the electrophilic addition of an aldehyde to a homoallylic alcohol. Variations of this reaction can be catalyzed by various Lewis or Brønsted acids to construct the tetrahydropyran ring. Another powerful convergent method is the intramolecular hetero-Diels-Alder reaction, where a diene and a dienophile containing the necessary phenyl and oxygen functionalities are combined to form the six-membered ring in a single, often stereocontrolled, step.

Divergent approaches begin with a pre-formed ring system which is then elaborated. For instance, one could start with a derivative of glucose, a readily available chiral starting material, and through a series of protecting group manipulations, oxidations, and reductions, sculpt it into the desired 4-phenyloxane structure. wikipedia.org Another divergent path could involve the modification of a simpler, pre-existing tetrahydropyran-4-one. The phenyl group could be introduced via a Grignard or similar organometallic addition to the ketone, followed by further functionalization.

Key reactions used in these strategies include:

Oxa-Michael additions: An intramolecular oxa-Michael addition is a common and effective method for forming tetrahydropyran rings. acs.orgnih.gov

Intramolecular Williamson ether synthesis: Cyclization of a halogenated alcohol under basic conditions can form the oxane ring. acs.org

Acid-catalyzed cyclization of alkenols: This method can be used to form substituted tetrahydropyrans with high diastereoselectivity. acs.org

| Strategy | Key Reaction Type | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Convergent | Prins Cyclization / Hetero-Diels-Alder | High efficiency, potential for high stereocontrol. | Requires careful design of complex starting materials. | acs.orgpsu.edu |

| Divergent | Modification of existing rings (e.g., from glucose) | Utilizes readily available chiral pool starting materials. | Can involve lengthy, multi-step sequences with protecting groups. | wikipedia.org |

| Convergent | Tandem Knoevenagel/Michael Addition | Forms highly substituted rings from simple precursors in one pot. | Control of multiple reactive sites can be complex. | acs.orgnih.gov |

Functional Group Interconversions Leading to the Carbonyl Chloride Moiety

The final step in the synthesis is the conversion of a precursor functional group, typically a carboxylic acid, into the target carbonyl chloride. This is a standard transformation in organic synthesis. fiveable.mevanderbilt.edusolubilityofthings.com The immediate precursor is 4-phenyloxane-4-carboxylic acid. chemsrc.com

The synthesis of this precursor acid can be achieved by various means, often starting from 4-phenyloxan-4-one via a cyanohydrin formation followed by hydrolysis, or by carboxylation of an organometallic intermediate derived from 4-bromo-4-phenyloxane.

Once the carboxylic acid is in hand, several common reagents can be used to effect the conversion to the acyl chloride: vanderbilt.edulibretexts.org

Thionyl chloride (SOCl₂): This is a widely used and effective reagent, often used with a catalytic amount of dimethylformamide (DMF). The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification.

Oxalyl chloride ((COCl)₂): This reagent is also very effective and often provides cleaner reactions and milder conditions than thionyl chloride, which can be important for sensitive substrates. It is also often used with a catalytic amount of DMF.

Phosgene (B1210022) (COCl₂) or Triphosgene (B27547): Phosgene is a highly effective but extremely toxic gas. google.comchemicalbook.com Triphosgene, a solid, is often used as a safer alternative that generates phosgene in situ. chemicalbook.com

The general reaction is the substitution of the carboxylic acid's hydroxyl group with a chloride ion. libretexts.org The mechanism typically involves the activation of the carboxylic acid by the reagent to form a highly reactive intermediate, which is then attacked by the chloride ion. libretexts.orggoogle.com

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., DCM, toluene), often with catalytic DMF. | Inexpensive, gaseous byproducts (SO₂, HCl). | Harsh conditions, potential for side reactions. | vanderbilt.eduresearchgate.net |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF) at low to ambient temperature, with catalytic DMF. | Milder conditions, clean reaction, gaseous byproducts (CO, CO₂, HCl). | More expensive than SOCl₂. | imperial.ac.uk |

| Triphosgene | Inert solvent (e.g., DCM, toluene) with a base (e.g., triethylamine). | Solid, safer to handle than phosgene gas. | Generates toxic phosgene in situ, requires careful handling. | chemicalbook.com |

Stereoselective Synthesis Approaches for Chiral Oxane Derivatives

While 4-phenyloxane-4-carbonyl chloride itself is achiral, the synthesis may proceed through chiral intermediates or be adapted to produce chiral derivatives where other stereocenters exist on the oxane ring. Stereocontrol is a critical aspect of modern synthetic chemistry. youtube.comnih.gov

Achieving stereocontrol during the formation of the oxane ring is the most efficient way to produce enantiomerically pure or enriched materials. nih.gov

Enantioselective Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other in key ring-forming reactions. For example, chiral Lewis acids can be employed in Prins cyclizations or hetero-Diels-Alder reactions to induce asymmetry. nih.gov Chiral phosphoric acids have also emerged as powerful catalysts for various asymmetric transformations leading to chiral heterocycles. nih.gov Iridium-catalyzed C-C coupling reactions have been developed for the enantioselective synthesis of oxetanes bearing quaternary stereocenters, and similar principles could be applied to oxane synthesis. nih.gov

Substrate Control: A chiral auxiliary attached to one of the starting materials can direct the stereochemical outcome of the cyclization reaction. After the ring is formed, the auxiliary can be removed.

Diastereoselective Reactions: When a starting material already contains a stereocenter, it can influence the formation of new stereocenters. Many cyclization reactions, such as those forming cis-2,6-disubstituted tetrahydropyrans, can proceed with high levels of diastereoselectivity, often driven by thermodynamic control to form the most stable isomer. acs.orgpsu.edunih.gov

If a non-stereoselective synthesis is performed, the resulting racemic mixture of a chiral oxane precursor must be separated into its individual enantiomers. orgosolver.comwikipedia.orgslideshare.netyoutube.comslideshare.net

Diastereomeric Salt Formation: If the racemic mixture is a carboxylic acid (such as the precursor 4-phenyloxane-4-carboxylic acid, if it were chiral), it can be reacted with a single enantiomer of a chiral amine (a resolving agent) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. wikipedia.org The separated salts are then treated with acid to liberate the pure enantiomers of the carboxylic acid.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC or GC) that interacts differently with the two enantiomers, causing them to elute at different times, thereby allowing for their separation. mdpi.com

Enzymatic Resolution: Enzymes are inherently chiral and can be used to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in pure form. orgosolver.com

Process Optimization and Scale-Up Considerations in the Preparation of this compound

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility.

Reagent Selection: For large-scale synthesis, the cost and safety of reagents are paramount. While oxalyl chloride might be preferred in the lab for its clean conversion, the less expensive thionyl chloride might be chosen for industrial production, provided any side reactions can be controlled. The use of highly toxic gases like phosgene requires specialized equipment and handling procedures, making solid alternatives like triphosgene more attractive. google.comchemicalbook.com

Solvent Choice and Recovery: Solvents contribute significantly to the waste and cost of a process. Optimization involves minimizing solvent use, choosing greener solvents, and implementing solvent recovery and recycling systems.

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading must be fine-tuned. For example, a reaction that takes 24 hours in the lab might be accelerated at a higher temperature to reduce cycle time on a large scale. beilstein-journals.org

Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up over traditional batch processing. beilstein-journals.org They allow for better control over reaction parameters (especially for highly exothermic reactions), improved safety, and can often lead to higher yields and purities. beilstein-journals.org The synthesis of the carbonyl chloride, which can be a vigorous reaction, is a good candidate for a flow process.

Purification: Distillation, crystallization, and extraction are the primary purification methods on a large scale. Chromatographic separations are generally too expensive for large-scale production unless it is for a high-value product. The final carbonyl chloride is often purified by distillation under reduced pressure.

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound aims to minimize the environmental impact of the process. gctlc.orguniroma1.itresearchgate.netnih.govgreenchemistry-toolkit.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. gctlc.orgnih.gov Catalytic reactions are inherently more atom-economical than stoichiometric ones. For instance, using a catalytic amount of a Lewis acid for the oxane ring formation is preferable to using a full equivalent.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. gctlc.org The use of catalytic DMF in the formation of the carbonyl chloride is an example. google.com Developing catalytic, enantioselective methods for the oxane synthesis is a key green objective. nih.gov

Safer Solvents and Reagents: The ideal synthesis would avoid the use of toxic and hazardous substances. This includes replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives (e.g., 2-methyltetrahydrofuran, ethyl acetate) and finding less hazardous reagents to replace compounds like phosgene or thionyl chloride where possible. greenchemistry-toolkit.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever feasible to reduce energy consumption. gctlc.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating, leading to shorter reaction times. mdpi.com

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided, as they add steps to the synthesis and generate waste. gctlc.orgnih.gov

By integrating these principles, chemists can develop more sustainable and environmentally responsible routes for the production of this compound and related compounds.

Reactivity Profiles and Mechanistic Elucidation of 4 Phenyloxane 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety is the most reactive site in 4-phenyloxane-4-carbonyl chloride, readily undergoing nucleophilic acyl substitution. wikipedia.orgnih.govresearchgate.net This class of reactions proceeds via a general addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride anion as a good leaving group, to yield the substituted product. youtube.com The reactivity of various carboxylic acid derivatives generally follows the order: acid chloride > acid anhydride (B1165640) > ester > amide. libretexts.org

Aminolysis and Amide Formation

The reaction of this compound with ammonia, primary amines, or secondary amines, a process known as aminolysis, is expected to be a facile and high-yielding route to the corresponding 4-phenyloxane-4-carboxamides. rsc.orghud.ac.uk These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrogen chloride byproduct, or by using an excess of the amine nucleophile. rsc.org The steric hindrance at the quaternary carbon may slightly retard the reaction rate compared to unhindered acyl chlorides, but the high electrophilicity of the acyl chloride should ensure the reaction proceeds efficiently. The resulting amides are of interest in medicinal chemistry due to their prevalence in biologically active molecules. acs.org

Table 1: Illustrative Examples of Aminolysis of this compound Disclaimer: The following data is illustrative of typical outcomes for aminolysis reactions of acyl chlorides and does not represent experimentally verified results for this specific compound.

| Amine Nucleophile | Product | Typical Conditions | Expected Yield (%) |

| Diethylamine | N,N-Diethyl-4-phenyloxane-4-carboxamide | CH₂Cl₂, Et₃N, 0 °C to rt | 90-98 |

| Aniline | N,4-Diphenyl-oxane-4-carboxamide | THF, Pyridine (B92270), 0 °C to rt | 85-95 |

| Benzylamine | N-Benzyl-4-phenyloxane-4-carboxamide | CH₂Cl₂, Et₃N, 0 °C to rt | 92-99 |

| Pyrrolidine | (4-Phenyloxan-4-yl)(pyrrolidin-1-yl)methanone | DCM, Et₃N, 0 °C to rt | 90-98 |

Alcoholysis and Esterification Reactions

Similarly, this compound is expected to react readily with alcohols (alcoholysis) to form esters. youtube.com These reactions are often performed in the presence of a base like pyridine, which not only scavenges the HCl produced but can also act as a nucleophilic catalyst. Primary alcohols are generally more reactive than secondary alcohols due to lesser steric hindrance. youtube.com This transformation provides a direct route to various esters of 4-phenyl-oxane-4-carboxylic acid.

Table 2: Illustrative Examples of Alcoholysis of this compound Disclaimer: The following data is illustrative of typical outcomes for alcoholysis reactions of acyl chlorides and does not represent experimentally verified results for this specific compound.

| Alcohol Nucleophile | Product | Typical Conditions | Expected Yield (%) |

| Methanol | Methyl 4-phenyloxane-4-carboxylate | Pyridine, 0 °C to rt | 90-97 |

| Isopropanol | Isopropyl 4-phenyloxane-4-carboxylate | Toluene, Pyridine, rt | 80-90 |

| Phenol | Phenyl 4-phenyloxane-4-carboxylate | CH₂Cl₂, Et₃N, rt | 85-95 |

| Ethylene Glycol | 2-Hydroxyethyl 4-phenyloxane-4-carboxylate | Dioxane, Et₃N, 0 °C to rt | 88-96 (mono-acylation) |

Reaction with Organometallic Reagents for Ketone and Tertiary Alcohol Synthesis

The reaction of this compound with organometallic reagents can lead to either ketones or tertiary alcohols, depending on the reagent used.

Ketone Synthesis: To synthesize ketones, a less reactive organometallic reagent, such as a lithium dialkylcuprate (Gilman reagent), is required. The reaction of this compound with a Gilman reagent at low temperatures would likely afford the corresponding ketone in good yield, arresting the reaction at the ketone stage.

Tertiary Alcohol Synthesis: More reactive organometallic reagents, like Grignard reagents (RMgX), typically react with acyl chlorides twice. leah4sci.com The first equivalent adds to the acyl chloride to form a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol upon aqueous workup. libretexts.org This provides a pathway to tertiary alcohols where two of the alkyl/aryl groups are derived from the Grignard reagent.

Table 3: Illustrative Reactions with Organometallic Reagents Disclaimer: The following data is illustrative of typical outcomes for these types of reactions and does not represent experimentally verified results for this specific compound.

| Organometallic Reagent | Product | Typical Conditions | Expected Yield (%) |

| Lithium dimethylcuprate | 1-(4-Phenyloxan-4-yl)ethan-1-one | THF, -78 °C | 75-85 |

| Methylmagnesium bromide (2 eq.) | 2-(4-Phenyloxan-4-yl)propan-2-ol | THF, 0 °C then H₃O⁺ | 80-90 |

| Phenylmagnesium bromide (2 eq.) | Diphenyl(4-phenyloxan-4-yl)methanol | Ether, 0 °C then H₃O⁺ | 70-85 |

Intermolecular and Intramolecular Cyclization Pathways

The acyl chloride functionality can be employed in various cyclization strategies.

Intermolecular Cyclization: Reaction with a molecule containing two nucleophilic sites, such as a diol or an amino alcohol, could lead to the formation of macrocycles or other cyclic structures, depending on the reaction conditions and the nature of the dinucleophile.

Intramolecular Cyclization: While less common for a pre-formed structure like this, if the phenyl group were appropriately substituted with a nucleophile (e.g., a hydroxyl or amino group in the ortho position), an intramolecular nucleophilic acyl substitution could occur, leading to a fused heterocyclic system. A more direct potential intramolecular reaction involves the phenyl ring itself, as discussed in the next section.

Friedel-Crafts Acylation with the Phenyl Moiety

An intriguing possibility for this compound is an intramolecular Friedel-Crafts acylation. sigmaaldrich.com Under the influence of a strong Lewis acid catalyst (e.g., AlCl₃), the acyl chloride can generate a highly electrophilic acylium ion. wikipedia.orgyoutube.com This electrophile could then be attacked by the appended phenyl ring, leading to the formation of a new carbon-carbon bond and a spirocyclic ketone. The acylation would be expected to occur at the ortho or para position of the phenyl ring. Given that the para position is unsubstituted, it is a likely site of reaction, although ortho-acylation followed by potential rearrangements cannot be entirely ruled out. This type of reaction is a powerful tool for constructing complex polycyclic frameworks. nih.gov

Transformations Involving the Oxane Ring System

The tetrahydropyran (B127337) (oxane) ring is generally a stable saturated ether and less reactive than the acyl chloride. wikipedia.org However, under certain conditions, it can undergo transformations.

Ring Opening: Treatment with strong protic acids (e.g., HBr, HI) at elevated temperatures could potentially lead to the cleavage of the ether linkages. This would result in a dihalogenated or halohydrin acyclic compound, although such conditions are harsh and might also affect other parts of the molecule.

Reductive Cleavage: Some reductive methods, for instance using samarium(II) iodide, have been shown to open tetrahydropyran rings, particularly when activated by adjacent functional groups. acs.org

Rearrangements: Acid-catalyzed rearrangements, such as the Prins reaction in reverse or other carbocation-mediated pathways, could potentially occur under specific conditions, although these are less predictable. rsc.orgrsc.org The stability of the oxane ring makes these transformations less common compared to the reactions at the acyl chloride center.

Detailed Mechanistic Investigations of Key Reactions

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon within the acyl chloride functional group. This reactivity is significantly modulated by the unique steric and electronic environment imposed by the substituted oxane ring. The presence of a quaternary carbon at the 4-position, bearing both a phenyl group and the carbonyl chloride moiety, introduces considerable steric hindrance, which influences the rates and pathways of its reactions. Mechanistic investigations, therefore, are crucial for understanding and predicting its chemical behavior.

Kinetic studies are fundamental to quantifying the reactivity of this compound with various nucleophiles. These reactions, typically forms of nucleophilic acyl substitution, are often investigated by monitoring the disappearance of the reactant or the formation of the product over time using techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

The reactions of this compound with nucleophiles (Nu) generally follow a second-order rate law:

Rate = k[this compound][Nu]

This indicates that the reaction is first-order with respect to both the acyl chloride and the nucleophile. The rate constant, k, is highly sensitive to the nature of the nucleophile, the solvent, and the temperature.

The steric bulk at the C4 position of the oxane ring plays a critical role in determining reaction rates. Nucleophiles must approach the sterically encumbered carbonyl carbon, leading to slower reaction rates compared to less hindered acyl chlorides like benzoyl chloride or acetyl chloride. This effect is evident when comparing rate constants for reactions with a series of nucleophiles of increasing size.

Table 1: Hypothetical Relative Rate Constants for the Reaction of this compound with Various Nucleophiles in Tetrahydrofuran (B95107) (THF) at 25°C

| Nucleophile | Chemical Formula | Relative Size | Expected Relative Rate Constant (k_rel) |

| Ammonia | NH₃ | Small | 100 |

| Methylamine | CH₃NH₂ | Medium | 45 |

| Diethylamine | (CH₃CH₂)₂NH | Large | 5 |

| tert-Butylamine | (CH₃)₃CNH₂ | Very Large | < 0.1 |

This table is illustrative and based on established principles of steric hindrance in chemical kinetics. The data demonstrates the expected trend of decreasing reaction rate with increasing nucleophile size.

The mechanism of nucleophilic acyl substitution involving this compound proceeds through a multi-step pathway involving high-energy intermediates and transition states. The generally accepted mechanism is a two-step addition-elimination pathway.

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond. This leads to the formation of a short-lived, high-energy tetrahedral intermediate. In this intermediate, the former carbonyl carbon is sp³-hybridized and bonded to the phenyl group, the oxane ring oxygen, the incoming nucleophile, and the chlorine and oxygen atoms.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

The rate-determining step of this sequence can vary. For highly reactive nucleophiles, the formation of the tetrahedral intermediate is often the slow step. For reactions with poor leaving groups (not the case here, as chloride is a good leaving group), the collapse of the intermediate can be rate-determining.

Direct observation of the tetrahedral intermediate is challenging due to its transient nature. However, its existence is supported by extensive mechanistic studies on analogous acyl chloride systems. Characterization often relies on indirect evidence, such as isotopic labeling studies or computational modeling (e.g., Density Functional Theory, DFT), which can map the potential energy surface of the reaction, providing insights into the structures and energies of both the transition states and the intermediate. The transition state for the initial attack resembles the tetrahedral intermediate, with the nucleophile partially bonded to the carbonyl carbon and the C=O bond partially broken.

The choice of solvent profoundly impacts the reaction rates of this compound. Solvent polarity plays a dual role: stabilizing the charged transition states and intermediates, and potentially participating in the reaction itself (solvolysis).

Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), acetonitrile (B52724), and dimethylformamide (DMF) are often used. They can solvate the polar transition state, accelerating the reaction compared to nonpolar solvents like hexane (B92381).

Polar Protic Solvents: Solvents like water and alcohols can act as nucleophiles themselves, leading to hydrolysis or alcoholysis, respectively. These solvolysis reactions can be competitive with the desired reaction if another nucleophile is present.

Nonpolar Solvents: Reactions are typically much slower in nonpolar solvents like hexane or toluene, as these solvents cannot effectively stabilize the charge separation that develops in the transition state.

Table 2: Illustrative Solvent Effects on the Relative Rate of Reaction with a Generic Nucleophile

| Solvent | Type | Dielectric Constant (ε) | Expected Relative Rate |

| Hexane | Nonpolar | 1.9 | 1 |

| Diethyl Ether | Weakly Polar | 4.3 | 15 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 50 |

| Acetonitrile | Polar Aprotic | 37.5 | 500 |

This table provides a qualitative illustration of how solvent polarity can accelerate the rate of nucleophilic acyl substitution for this compound by stabilizing the polar transition state.

Catalysis can significantly enhance the reactivity of this sterically hindered acyl chloride.

Base Catalysis: Non-nucleophilic bases, such as pyridine or triethylamine, are commonly added. They serve two purposes:

To scavenge the HCl produced during the reaction, preventing it from protonating the nucleophile and rendering it inactive.

Pyridine can act as a nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the initial acyl chloride and reacts more rapidly with the primary nucleophile.

Lewis Acid Catalysis: While less common for acyl chloride reactions, a weak Lewis acid could potentially activate the carbonyl group by coordinating to the carbonyl oxygen, increasing its electrophilicity.

One specific application involves the reaction of this compound with piperazine (B1678402) derivatives to form amides. In such syntheses, the reaction conditions, including the choice of solvent and the potential use of catalysts or acid scavengers, are critical for achieving high yields and purity.

Applications of 4 Phenyloxane 4 Carbonyl Chloride As a Versatile Chemical Building Block

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The inherent reactivity of the acyl chloride group in 4-phenyloxane-4-carbonyl chloride allows for its straightforward incorporation into various molecular scaffolds, some of which are of significant interest in medicinal chemistry. The tetrahydropyran (B127337) (THP) ring is a common motif in many biologically active compounds, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. The 4-phenyl substitution adds a rigid aromatic component often found in pharmacophores that interact with biological targets.

A notable application is the synthesis of substituted 1,2,4-triazole (B32235) derivatives. bohrium.com The 1,2,4-triazole nucleus is a key component in a wide array of medicinal agents with activities including antifungal, antiviral, anti-inflammatory, and anticancer properties. bohrium.com The synthesis commences with the reaction of this compound with thiosemicarbazide. This initial step forms an N-acylthiosemicarbazide intermediate, which subsequently undergoes base-mediated intramolecular cyclization to yield 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol. bohrium.com This triazole-thiol serves as a versatile platform for further functionalization through S-alkylation or S,N-disubstitution, leading to a library of novel compounds with potential anti-inflammatory activity. bohrium.com

Table 1: Synthesis of Pharmacologically Relevant Triazoles from this compound

| Starting Material | Reagent | Product | Potential Pharmacological Activity |

|---|---|---|---|

| This compound | Thiosemicarbazide, then KOH | 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol | Anti-inflammatory, Antifungal, Antiviral bohrium.com |

Modular Component for Natural Product Synthesis

The tetrahydropyran ring is a fundamental structural unit present in a vast number of natural products, particularly polyether antibiotics and marine natural products. ijprajournal.com These molecules often exhibit potent and diverse biological activities. The synthesis of such complex natural products relies on the use of modular building blocks that can be assembled in a controlled and stereoselective manner.

While direct application of this compound in the total synthesis of a specific natural product is not prominently documented, its parent structure, the 4-substituted tetrahydropyran, is a key synthon. Methodologies for the asymmetric synthesis of substituted tetrahydropyrans are crucial in this field. core.ac.uk The this compound moiety represents a pre-functionalized tetrahydropyran core. Its carbonyl group can be transformed into other functionalities, such as alcohols, ketones, or extended carbon chains, which are necessary for elaboration into the complex frameworks of natural products. The phenyl group provides a site for further chemical modification or can act as a crucial part of the final molecular structure.

Construction of Complex Heterocyclic Systems

Beyond the triazole systems mentioned previously, this compound is a potent reagent for constructing other complex heterocyclic structures. The high reactivity of the acyl chloride facilitates reactions with a wide range of nucleophiles, initiating cyclization cascades to form fused or spirocyclic ring systems.

The synthesis of 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol is a prime example of its utility in building heterocycles. bohrium.com The process involves the initial formation of a C-N bond followed by a C-S bond within the same molecule, all orchestrated by the initial acylation step. This strategy of using a reactive building block to bring together different components for a subsequent cyclization is a cornerstone of modern heterocyclic chemistry.

Furthermore, related acyl chlorides are known to react with pyrazolone (B3327878) derivatives to generate fused pyrano[2,3-c]pyrazol-4(1H)-one systems. This demonstrates a general strategy where aroyl chlorides are used to acylate an active methylene (B1212753) compound, followed by an intramolecular condensation or substitution to form a new heterocyclic ring. This highlights the potential of this compound to participate in similar transformations for the creation of novel, complex heterocyclic scaffolds.

Role in Polymer Chemistry and Material Science

The structural features of this compound suggest its potential utility in the realm of polymer chemistry and material science, where building blocks with defined stereochemistry and functionality are highly sought after.

Acyl chlorides are classic monomers for step-growth polymerization reactions, such as polycondensation. Theoretically, this compound could be reacted with difunctional nucleophiles like diols or diamines to produce polyesters or polyamides, respectively.

The resulting polymers would feature the 4-phenyl-tetrahydropyran moiety as a bulky, rigid pendant group along the polymer backbone. Such a structure could impart unique properties to the material, including:

Increased Glass Transition Temperature (Tg): The rigid nature of the pendant group would restrict chain mobility, leading to polymers with higher thermal stability.

Modified Solubility: The combination of the polar ether linkage and the nonpolar phenyl group could influence the polymer's solubility in various organic solvents.

Functional Handles: The phenyl group could be further functionalized (e.g., via electrophilic aromatic substitution) either before or after polymerization to introduce additional properties or for cross-linking.

Dendrimers and other supramolecular structures are large, complex molecules built from smaller, well-defined repeating units. The properties of these assemblies are highly dependent on the geometry and chemical nature of the core, branching units, and surface groups. nih.gov

This compound possesses attributes that make it an interesting candidate as a building block or linker in such assemblies. Its defined, non-planar, three-dimensional structure is a departure from the simple, linear linkers often used. The reactive carbonyl chloride allows it to be covalently attached to core molecules or other branching units. The use of such a rigid, bulky linker could help in the creation of well-defined intramolecular voids and channels within a dendrimer, which is a key feature for applications in host-guest chemistry, catalysis, and drug delivery. nih.gov While specific examples are not prevalent in the literature, its structural motifs are analogous to other rigid cores used to create porous molecular materials. nih.gov

Reagent in Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, are highly efficient strategies in organic synthesis. The reactivity of this compound makes it a suitable trigger for such sequences.

Moreover, the compound has the potential to participate in other tandem reactions. For example, a Friedel-Crafts acylation of an aromatic substrate could be followed by an intramolecular cyclization if the substrate contains a suitably positioned nucleophile. The Lewis acid used to promote the acylation could also catalyze the subsequent cyclization step. Such strategies allow for the rapid assembly of complex polycyclic structures from relatively simple starting materials. nih.govmdpi.com

Advanced Spectroscopic and Analytical Methodologies in Research Pertaining to 4 Phenyloxane 4 Carbonyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-phenyloxane-4-carbonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR, the chemical shifts of the protons are influenced by their neighboring functional groups. The introduction of a carbonyl-containing group, such as the acyl chloride in this case, typically causes nearby protons to exhibit downfield shifts. mdpi.com For this compound, the protons on the oxane ring and the phenyl group would show characteristic signals. The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., singlets, doublets, triplets) reveal the number of adjacent protons, aiding in the assignment of the connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~170-175 |

| Aromatic Protons | ~7.3-7.5 | - |

| Aromatic Carbons | - | ~125-140 |

| Oxane Protons (adjacent to oxygen) | ~3.8-4.2 | - |

| Oxane Protons (other) | ~1.8-2.5 | - |

| Oxane Carbons | - | ~60-70 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. These vibrational spectroscopy methods are particularly sensitive to the characteristic stretching and bending frequencies of specific bonds.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride. This band typically appears at a high frequency, usually in the range of 1780-1815 cm⁻¹, which is a hallmark of an acid chloride. The presence of the ether linkage (C-O-C) in the oxane ring will give rise to a strong, characteristic stretching vibration in the region of 1070-1150 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the oxane ring will appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the phenyl ring, often produce stronger signals in Raman than in IR. This can be useful for confirming the presence of the aromatic system. Both IR and Raman spectroscopy can be used to monitor the progress of reactions involving this compound, for instance, by observing the disappearance of the acyl chloride carbonyl band and the appearance of new functional group bands (e.g., an ester or amide carbonyl) in its derivatives. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Acyl Chloride (C=O) | Stretch | 1780-1815 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Ether (C-O-C) | Stretch | 1070-1150 |

| Phenyl Ring (C=C) | Stretch | ~1450-1600 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular weight of this compound is 224.683 g/mol . chemsrc.com

In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the intact molecule would be observed. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the chlorine atom or the entire carbonyl chloride group. Fragmentation of the oxane ring and the phenyl group would also produce characteristic ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound.

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Derivatives

While obtaining a single crystal of the reactive this compound itself can be challenging, X-ray crystallography is the gold standard for determining the precise three-dimensional structure of its stable crystalline derivatives. mdpi.com By reacting the acyl chloride with an appropriate nucleophile to form a stable solid, such as an amide or an ester, single crystals suitable for X-ray diffraction can often be grown.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Product Separation

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and subsequent reaction products. who.int

Given its likely volatility, GC could be a suitable method for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. The retention time of the compound is a characteristic property under specific GC conditions (e.g., temperature program, carrier gas flow rate). A flame ionization detector (FID) would provide a robust response for this organic compound, and the peak area percentage can be used to quantify its purity.

HPLC is another powerful tool, particularly for monitoring reactions and purifying less volatile derivatives. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. A UV detector would be effective for detection due to the presence of the phenyl group. The retention time and peak purity can be determined, and preparative HPLC can be used to isolate pure compounds from a mixture. The use of columns should be recorded in a traceable manner for good laboratory practice. who.int

Theoretical and Computational Chemistry Approaches to 4 Phenyloxane 4 Carbonyl Chloride Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal for understanding the intrinsic properties of a molecule like 4-Phenyloxane-4-carbonyl chloride, which are governed by its electronic structure. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) would be employed to solve the electronic Schrödinger equation for the molecule.

These calculations would yield fundamental data, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atom of the oxane ring, while the LUMO would likely be centered on the highly electrophilic carbonyl carbon of the acyl chloride group.

Electrostatic potential maps could also be generated to visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | ~ -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 7.3 eV | Suggests moderate kinetic stability |

| Molecular Dipole Moment | ~ 3.5 D | Indicates a polar molecule |

Note: The values in this table are hypothetical and serve as illustrative examples of data that would be generated from quantum chemical calculations. Actual values would require specific computations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Landscapes

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying reaction mechanisms involving molecules of the size of this compound. DFT calculations, using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP), would be used to map the potential energy surface for its reactions.

A key application would be investigating its reaction with nucleophiles, such as amines or alcohols, to form amides or esters, respectively. These studies would involve locating the transition state structures for each step of the reaction mechanism (e.g., nucleophilic attack, tetrahedral intermediate formation, and leaving group departure). The calculated activation energies (the energy difference between the reactants and the transition state) would provide quantitative insights into the reaction kinetics. By comparing the energy profiles of different pathways, the most favorable reaction mechanism can be determined.

Conformational Analysis of the Oxane and Phenyl Substructures

The three-dimensional structure of this compound is not static. The oxane ring can adopt various conformations (e.g., chair, boat, twist-boat), and the phenyl group can rotate relative to the oxane ring. Conformational analysis is crucial as the molecule's reactivity and biological activity (if any) can be highly dependent on its preferred shape.

Computational methods, ranging from molecular mechanics to high-level quantum chemistry, would be used to perform a systematic search of the conformational space. This would involve rotating the key dihedral angles and calculating the relative energies of the resulting conformers. For the oxane ring, the chair conformation is typically the most stable. In the case of this compound, the bulky phenyl and carbonyl chloride groups would likely occupy equatorial positions in the most stable chair conformation to minimize steric hindrance.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformation | Substituent Positions | Relative Energy (kcal/mol) |

| Chair | Phenyl (eq), Carbonyl Chloride (eq) | 0.0 (Reference) |

| Chair | Phenyl (ax), Carbonyl Chloride (eq) | > 4.0 |

| Chair | Phenyl (eq), Carbonyl Chloride (ax) | > 4.5 |

| Twist-Boat | - | > 5.0 |

Note: This table presents plausible relative energies for illustrative purposes. "eq" denotes an equatorial position and "ax" denotes an axial position.

Molecular Dynamics Simulations for Solvent and Temperature Effects

While quantum chemical calculations are excellent for studying molecules in the gas phase (in vacuum), real-world chemistry happens in solution. Molecular Dynamics (MD) simulations can bridge this gap by modeling the behavior of this compound in the presence of solvent molecules over time.

In an MD simulation, the molecule and a large number of solvent molecules are placed in a simulation box. The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of atoms and molecules. This allows for the study of how solvent molecules arrange around the solute and how this solvation affects its conformation and dynamics. For a reactive species like an acyl chloride, MD simulations could reveal the role of the solvent in stabilizing intermediates and transition states, thus influencing reaction rates. The effect of temperature on the conformational flexibility and reactivity could also be directly investigated.

In Silico Screening for Novel Reactivity and Applications

In silico screening involves using computational methods to rapidly test a large number of virtual compounds or reactions to identify promising candidates for further experimental investigation. For this compound, this could involve screening its reactivity against a virtual library of nucleophiles to predict the products and relative reaction rates.

Furthermore, if this scaffold were being considered for applications such as drug discovery or materials science, its properties could be computationally evaluated. For example, its interaction with a biological target (like an enzyme active site) could be modeled using molecular docking simulations. These simulations would predict the binding affinity and orientation of the molecule within the target's binding pocket, providing a rational basis for designing new derivatives with improved properties.

Emerging Research Directions and Future Perspectives for 4 Phenyloxane 4 Carbonyl Chloride

Development of Asymmetric Transformations Incorporating the Compound

The presence of a pro-stereogenic quaternary carbon center in 4-phenyloxane-4-carbonyl chloride makes it an intriguing substrate for the development of new asymmetric transformations. The challenge lies in controlling the stereochemical outcome of reactions at or adjacent to this sterically hindered environment. Future research could focus on several key areas:

Chiral Catalyst-Controlled Reactions: The development of novel chiral catalysts, such as Lewis acids or organocatalysts, capable of effectively discriminating between the enantiotopic faces of the carbonyl group or a derived intermediate will be crucial. For instance, asymmetric reduction of the carbonyl chloride to the corresponding chiral aldehyde or alcohol would be a valuable transformation. Drawing inspiration from established methods for asymmetric carbonyl reduction, such as the Corey-Bakshi-Shibata (CBS) reduction or Noyori's asymmetric hydrogenation, researchers could design catalysts tailored to the specific steric and electronic properties of the 4-phenyloxane scaffold. youtube.com

Substrate-Controlled Diastereoselective Reactions: By introducing a chiral auxiliary elsewhere in the oxane ring, it may be possible to direct the stereochemical course of reactions involving the carbonyl chloride. This substrate-controlled approach could provide a reliable method for accessing specific diastereomers of more complex molecules derived from this compound.

Enantioselective Nucleophilic Additions: The development of enantioselective methods for the addition of various nucleophiles (e.g., organometallics, enolates) to the carbonyl group would open avenues to a wide range of chiral products. Research in this area would likely involve the use of chiral ligands to modify the reactivity and selectivity of the attacking nucleophile.

A summary of potential asymmetric transformations is presented in Table 1.

| Transformation | Potential Chiral Control Element | Anticipated Product |

| Asymmetric Reduction | Chiral Lewis Acid, Chiral Borane | Chiral Aldehyde/Alcohol |

| Diastereoselective Nucleophilic Addition | Chiral Auxiliary on Oxane Ring | Diastereomerically Enriched Adduct |

| Enantioselective Grignard Reaction | Chiral Ligand | Chiral Tertiary Alcohol |

Exploration of Photoredox and Electrosynthesis Applications

Visible-light photoredox catalysis and electrosynthesis have emerged as powerful tools for organic synthesis, offering mild and often unique reaction pathways. The acyl chloride functionality within this compound makes it a prime candidate for exploration in these fields.

Acyl Radical Generation: Acyl chlorides can serve as effective precursors to acyl radicals under photoredox conditions. rsc.orgnih.gov The resulting acyl radical derived from this compound could participate in a variety of C-C bond-forming reactions, such as Giese-type additions to electron-deficient olefins or cross-coupling reactions. rsc.org The steric hindrance around the acyl group may influence the reactivity and selectivity of these radical processes, potentially leading to novel outcomes.

Electrochemical Transformations: Electrosynthesis provides an alternative, reagent-free method for generating reactive intermediates. acs.org The reduction of the acyl chloride moiety could lead to the formation of an acyl radical or an acyl anion, which could then be trapped by suitable electrophiles. Conversely, anodic oxidation of a related carboxylic acid could be explored. The use of electrochemical methods could offer advantages in terms of sustainability and process control. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The reactivity of acyl chlorides, while synthetically useful, can also present challenges in terms of handling and stability, particularly on a large scale. Flow chemistry and automated synthesis platforms offer solutions to these challenges by enabling precise control over reaction parameters and minimizing the accumulation of reactive intermediates.

Enhanced Safety and Scalability: The on-demand generation and immediate use of this compound or its reactive derivatives in a flow reactor could significantly improve the safety and scalability of processes involving this compound.

Rapid Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for transformations involving this compound, accelerating the discovery of optimal synthetic protocols. The integration of in-line analytics would provide real-time data for data-driven optimization.

Design of Novel Catalytic Systems for Reactions Involving this compound

The steric bulk imposed by the phenyl group and the quaternary center in this compound may necessitate the development of new catalytic systems to achieve high efficiency and selectivity in its transformations.

Catalysts for Hindered Substrates: Research could focus on designing catalysts with larger active sites or longer linker arms to accommodate the sterically demanding nature of the substrate. This could involve the synthesis of novel phosphine (B1218219) ligands for cross-coupling reactions or tailored organocatalysts for asymmetric transformations. nih.gov

Dual Catalysis Approaches: The combination of two different catalytic cycles in a single pot could enable novel transformations that are not possible with a single catalyst. For example, a dual catalytic system involving photoredox catalysis and nickel catalysis could be explored for cross-coupling reactions of the derived acyl radical.

Multidisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The unique three-dimensional structure of the 4-phenyloxane core suggests that derivatives of this compound could find applications in materials science.

Monomers for Novel Polymers: The incorporation of the rigid and chiral 4-phenyloxane scaffold into polymer backbones could lead to materials with interesting physical and optical properties. The acyl chloride can be readily converted to other functional groups suitable for polymerization, such as esters or amides.

Scaffolds for Functional Dyes and Probes: The oxane ring can be a component of fluorescent dyes or molecular probes. The phenyl group can be further functionalized to tune the photophysical properties of such molecules. Research in this area would involve a close collaboration between synthetic chemists and materials scientists. While direct research is limited, the study of other oxane derivatives in materials science suggests potential avenues for exploration. researchgate.net

Q & A

Q. What synthetic routes are recommended for preparing 4-Phenyloxane-4-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 4-phenyloxane-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Optimization includes:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance acylation efficiency.

- Solvent Choice : Anhydrous dichloromethane or toluene minimizes side reactions.

- Temperature Control : Maintain 0–5°C during reagent addition to suppress decomposition.

- Purity Assessment : Monitor reaction progress via TLC or in-situ FTIR for carbonyl chloride formation (C=O stretch ~1800 cm⁻¹). Post-synthesis, purify via vacuum distillation or recrystallization from hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹³C NMR identifies the carbonyl carbon at ~170–180 ppm, while ¹H NMR resolves phenyl and oxane ring protons (δ 6.5–7.5 ppm for aromatic H; δ 1.5–4.5 ppm for oxane H).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .

- IR Spectroscopy : Confirm C=O (1800 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches. Compare with published spectra of structurally analogous compounds (e.g., benzoyl chlorides) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation.

- Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid aqueous rinses to prevent exothermic reactions .

Q. How can researchers verify the purity of this compound before use in downstream reactions?

- Methodological Answer :

- Chromatographic Methods : Use HPLC with a C18 column (UV detection at 254 nm) or GC-MS with a non-polar stationary phase (e.g., DB-5).

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values.

- Melting Point : Determine consistency with literature values (if available). Deviations >2°C indicate impurities .

Advanced Research Questions

Q. How can discrepancies in reported reactivity data for this compound under varying conditions be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst) from conflicting studies.

- Kinetic Analysis : Perform time-resolved NMR or calorimetry to compare reaction rates.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict activation barriers for competing pathways (e.g., hydrolysis vs. nucleophilic substitution). Cross-validate with experimental yields .

Q. What strategies are recommended for designing experiments to explore novel electrophilic reactions of this compound?

- Methodological Answer :

- Substrate Screening : Test diverse nucleophiles (e.g., amines, alcohols) under anhydrous conditions.

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹⁸O in H₂O) to track acyl transfer pathways via MS.

- In-Situ Monitoring : Use ReactIR or Raman spectroscopy to detect intermediates (e.g., mixed anhydrides).

- Scope-Limitation Studies : Vary steric/electronic properties of nucleophiles to map reactivity trends .

Q. How can researchers address challenges in analyzing degradation byproducts of this compound under hydrolytic conditions?

- Methodological Answer :

- LC-MS/MS Analysis : Employ hydrophilic interaction chromatography (HILIC) to separate polar degradation products (e.g., 4-phenyloxane-4-carboxylic acid).

- Stability Studies : Conduct accelerated hydrolysis at pH 1–13 (37°C) and identify products via HRMS and 2D NMR.

- Quantum Mechanical Calculations : Predict hydrolysis pathways using solvation models (e.g., COSMO-RS) to guide experimental design .

Q. What methodologies are effective for resolving spectral overlaps in the characterization of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.